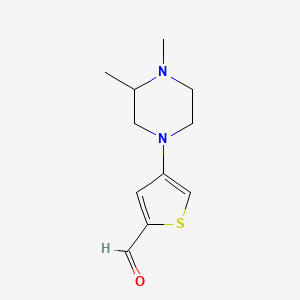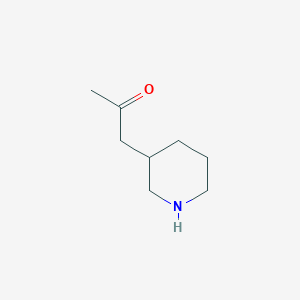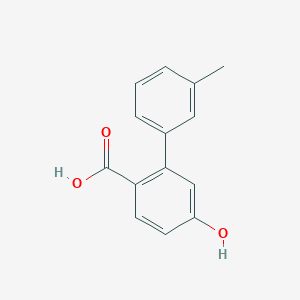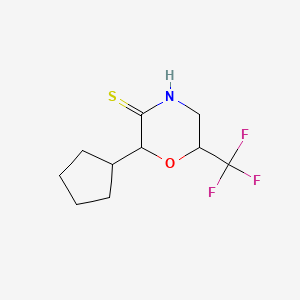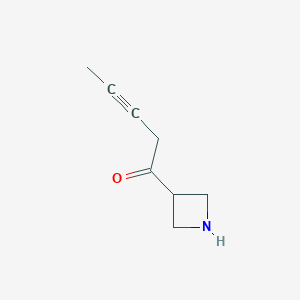![molecular formula C8H13NO2 B13172940 [2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol](/img/structure/B13172940.png)
[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This specific compound is characterized by the presence of a methanol group attached to the oxazole ring, with a 2-methylpropyl substituent at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-2-methylpropanol with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding dihydrooxazole.
Substitution: The hydrogen atoms on the oxazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrooxazoles.
Substitution: Formation of various substituted oxazoles with different functional groups.
科学的研究の応用
Chemistry
In chemistry, [2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and coatings. Its reactivity and stability make it suitable for various applications, including as a precursor for advanced materials.
作用機序
The mechanism of action of [2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The methanol group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- [2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol
- [2-(2-Methylpropyl)-1,3-thiazol-4-yl]methanol : Similar structure but with a sulfur atom instead of oxygen.
- [2-(2-Methylpropyl)-1,3-imidazol-4-yl]methanol : Similar structure but with two nitrogen atoms in the ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure. The presence of the methanol group and the oxazole ring provides distinct reactivity and binding properties, making it valuable for various applications.
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
[2-(2-methylpropyl)-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C8H13NO2/c1-6(2)3-8-9-7(4-10)5-11-8/h5-6,10H,3-4H2,1-2H3 |
InChIキー |
QRZPIQLPACXECR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC(=CO1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


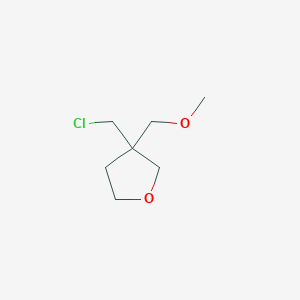
![4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13172869.png)

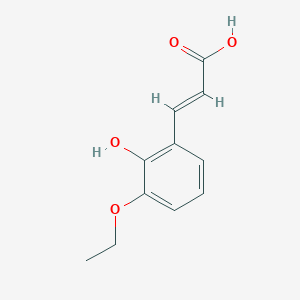

![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13172897.png)
